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Compound of Interest

Compound Name: 4-Methoxy-2-phenylpyridine

Cat. No.: B1420881 Get Quote

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-2-phenylpyridine

Abstract
This technical guide provides a comprehensive analysis of the core physical and spectroscopic

properties of 4-Methoxy-2-phenylpyridine (CAS No: 53698-56-9). Designed for researchers,

scientists, and professionals in drug development, this document synthesizes available data

with predictive analysis based on established chemical principles. While experimental data for

certain properties such as melting and boiling points are not readily available in public

literature, this guide offers predicted values and interpretations derived from analogous

structures and computational models. We present detailed, predictive spectroscopic analyses

for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), alongside standardized

methodologies for their experimental determination. Safety and handling protocols are also

summarized. This work aims to serve as a foundational resource for scientists working with this

versatile heterocyclic compound.

Introduction and Molecular Structure
4-Methoxy-2-phenylpyridine is a substituted aromatic heterocycle featuring a pyridine ring

functionalized with a phenyl group at the 2-position and a methoxy group at the 4-position. This

substitution pattern creates a molecule with unique electronic and steric properties, making it a

valuable building block in medicinal chemistry and materials science. The nitrogen atom in the

pyridine ring acts as a hydrogen bond acceptor and a coordination site for metals, while the

phenyl and methoxy groups modulate the molecule's lipophilicity, solubility, and electronic
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distribution.[1] Understanding the fundamental physical properties of this compound is critical

for its application in synthesis, purification, formulation, and biological screening.

The structural arrangement of 4-Methoxy-2-phenylpyridine dictates its chemical behavior.

The methoxy group is a strong electron-donating group by resonance, influencing the reactivity

of the pyridine ring. The phenyl substituent adds steric bulk and potential for π-π stacking

interactions, which can be crucial in designing molecules for specific biological targets.

Figure 1: 2D Chemical Structure of 4-Methoxy-2-phenylpyridine.

Physicochemical and Computed Properties
Direct experimental data for key physical properties such as melting point and boiling point are

not consistently reported in peer-reviewed literature or major chemical databases. However, a

combination of supplier information and computationally predicted properties provides a solid

foundation for handling and utilizing this compound.
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Property Value Source / Method

Identifiers

CAS Number 53698-56-9 [1][2][3]

Molecular Formula C₁₂H₁₁NO [1][3]

IUPAC Name 4-methoxy-2-phenylpyridine [1]

Synonyms
p-methoxyphenylpyridine, 4-

methoxy-2-phenyl-pyridine
[1]

Molecular Weight

Average Mass 185.22 g/mol PubChem[1]

Monoisotopic Mass 185.084063974 Da PubChem (Computed)[1]

Physical State

Appearance Solid (predicted)
Analogous to 4-

phenylpyridine[4]

Predicted Properties

XLogP3 2.8 PubChem (Computed)[1]

Topological Polar Surface Area 22.1 Å² PubChem (Computed)[1]

Hydrogen Bond Donors 0 PubChem (Computed)[1]

Hydrogen Bond Acceptors 2 (N, O) PubChem (Computed)[1]

Rotatable Bond Count 2 PubChem (Computed)[1]

Purity

Commercial Purity ≥95-97%
Sigma-Aldrich[5], SynQuest[2],

CP Lab Safety[3]

Causality and Insights:

LogP Value: The computed XLogP3 value of 2.8 suggests moderate lipophilicity, indicating

that the compound is likely to have good solubility in a range of organic solvents but limited
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solubility in water. This is a critical parameter for drug development, influencing membrane

permeability and formulation strategies.[6]

Polar Surface Area (PSA): A PSA of 22.1 Å² is relatively low, which often correlates with good

cell membrane permeability. This, combined with the LogP value, suggests the compound is

a promising candidate for biological screening.

Physical State: The parent compound, 4-phenylpyridine, is a crystalline solid with a melting

point of 77-78°C.[4] The addition of a methoxy group increases the molecular weight and

polarity, which could potentially raise the melting point further due to enhanced

intermolecular interactions.

Spectroscopic Profile (Predictive Analysis)
No definitive, published spectra for 4-Methoxy-2-phenylpyridine were identified. The following

sections provide a predictive analysis based on the known spectral data of its close isomer, 2-

(4-Methoxyphenyl)pyridine[7], and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~8.5 - 8.6 d 1H H6 (Py)

The proton ortho

to the pyridine

nitrogen is

typically the most

deshielded.

~7.8 - 8.0 m 2H H2', H6' (Ph)

Protons on the

phenyl ring ortho

to the pyridine

are deshielded

by the ring

current and

proximity to the

heterocycle.

~7.3 - 7.5 m 3H H3', H4', H5' (Ph)

Meta and para

protons on the

phenyl ring.

~7.0 d 1H H5 (Py)

Proton on the

pyridine ring

meta to the

nitrogen.

~6.8 s 1H H3 (Py)

Proton ortho to

the methoxy

group and meta

to the nitrogen.

~3.9 s 3H -OCH₃

Characteristic

singlet for a

methoxy group

attached to an

aromatic ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment Rationale

~165 C4 (Py)

Carbon attached to the

electron-donating methoxy

group is highly shielded, but in

pyridines, the C4 position is

electronically distinct.

~157 C2 (Py)

Carbon attached to the phenyl

group and adjacent to the

nitrogen.

~150 C6 (Py)
Carbon adjacent to the

nitrogen.

~138 C1' (Ph)

Quaternary carbon of the

phenyl ring attached to the

pyridine.

~129 C3', C5' (Ph) Phenyl ring carbons.

~128 C4' (Ph) Phenyl ring carbon.

~127 C2', C6' (Ph) Phenyl ring carbons.

~108 C5 (Py) Pyridine ring carbon.

~106 C3 (Py) Pyridine ring carbon.

~56 -OCH₃
Typical chemical shift for an

aromatic methoxy carbon.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3100 - 3000 Medium-Weak C-H Stretch
Aromatic (Py & Ph

rings)

2980 - 2850 Medium C-H Stretch Aliphatic (-OCH₃)

~1600 & ~1500 Medium-Strong C=C and C=N Stretch Pyridine Ring

~1580 & ~1480 Medium-Strong C=C Stretch Phenyl Ring

1270 - 1230 Strong
Asymmetric C-O-C

Stretch
Aryl Methyl Ether

1050 - 1010 Medium
Symmetric C-O-C

Stretch
Aryl Methyl Ether

Below 900 Variable
C-H Out-of-plane

Bend

Substituted Aromatic

Rings

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺·): The primary peak is expected at m/z = 185, corresponding to the

molecular weight of the compound. Due to the aromatic nature, this peak should be relatively

intense.

Key Fragments:

m/z = 170 (M-15): Loss of a methyl radical (·CH₃) from the methoxy group. This is a very

common fragmentation pathway for methyl ethers.[9]

m/z = 154 (M-31): Loss of a methoxy radical (·OCH₃).
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m/z = 142 (M-43): Loss of a CH₃CO radical, though less common, can occur through

rearrangement.

m/z = 77: Phenyl cation (C₆H₅⁺), a common fragment from phenyl-substituted compounds.

Standard Experimental Methodologies
To ensure data integrity and reproducibility, the physical properties of novel compounds like 4-
Methoxy-2-phenylpyridine must be determined using standardized protocols.

General Workflow for Physicochemical Characterization
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Figure 2: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)
Sample Preparation: Ensure the sample is dry and finely powdered. A small amount is

packed into a capillary tube to a height of 2-3 mm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1420881?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1420881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g.,

Thomas-Hoover or digital equivalent).

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then,

decrease the heating rate to 1-2°C per minute.

Observation: Record the temperature range from the appearance of the first liquid droplet to

the complete liquefaction of the sample.

Validation: For a pure substance, the melting range should be narrow (0.5-2°C). This

protocol ensures accuracy by slowing the heating rate near the melting point, allowing for

thermal equilibrium.

Protocol: NMR Spectrum Acquisition
Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-phenylpyridine in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully

dissolved.

Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument).

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and

shim the magnetic field to ensure homogeneity, which is critical for high resolution.

Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. Typically, 8-16 scans are

sufficient.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number

of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate

the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and

77.16 ppm for ¹³C).

Safety and Handling
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As a research chemical, 4-Methoxy-2-phenylpyridine should be handled with appropriate

care, following standard laboratory safety procedures.

GHS Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses or goggles, and a lab coat.

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
4-Methoxy-2-phenylpyridine is a compound of significant interest with physicochemical

properties that make it suitable for applications in drug discovery and materials science. While

a complete experimental dataset is not yet available in the public domain, this guide provides a

robust, predictive framework for its key physical and spectroscopic characteristics. The

provided methodologies offer a standardized approach for researchers to determine these

properties experimentally, ensuring the generation of high-quality, reproducible data. As

research into this and related pyridine derivatives continues, a full experimental

characterization will be invaluable to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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